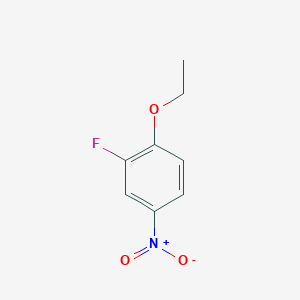

4-Ethoxy-3-fluoronitrobenzene

Descripción general

Descripción

4-Ethoxy-3-fluoronitrobenzene is a chemical compound. It is an aryl fluorinated building block, and a common intermediate used for the synthesis of many industrially useful compounds .

Synthesis Analysis

The synthesis of this compound has been studied in various papers. One method involves the ethoxylation of p-Fluoronitrobenzene using phase-transfer catalysts under microflow conditions . The reaction of 4-chloronitrobenzene with alkaline ethanol at 60 °C under phase-transfer conditions gave 4-nitrophenetole in only 7% yield after 6 hours. By contrast, the reaction using the fluoro derivative proceeded smoothly and the target compound was obtained in excellent yield (86%) after 2 hours .Molecular Structure Analysis

The molecular formula of this compound is C8H8FNO3. The molecular weight is 185.15 g/mol. The structure of the compound can be analyzed using various techniques such as NMR, HPLC, LC-MS, UPLC .Chemical Reactions Analysis

The biphasic nucleophilic aromatic substitution of 4-fluoronitrobenzene was carried out using a microreactor . To realize an efficient reaction process, microflow reactions under droplet formation conditions were performed to give the substituted products in excellent yields . The solvent effect was also investigated, and it was found that the use of diisobutyl ketone as an organic phase greatly accelerated the reaction .Aplicaciones Científicas De Investigación

Molecular Ordering in Smectogens

4-Ethoxy-3-fluoronitrobenzene, closely related to smectogenic compounds like FLUORO1 and FLUORO2, has been studied for its molecular ordering behaviors. The investigation involved quantum mechanics and intermolecular forces to understand the atomic charge and dipole moment at each atomic center. This research aids in comprehending the interaction energies and configuration probabilities in different media, like dielectric mediums. It supports theoretical understandings of experimental observations in smectogen behaviors (Ojha, 2005); (Ojha & Pisipati, 2003).

Synthesis and Reduction in Organic Chemistry

This compound has been a focus in the field of organic chemistry, particularly in synthesis and reduction processes. For example, it was reduced to 4-fluoroaniline under specific conditions, showcasing the compound's reactivity and the potential for diverse chemical transformations (Spencer et al., 2008).

Liquid-Crystalline Properties

The thermal properties and liquid-crystalline behavior of compounds like this compound have been extensively studied. This research is crucial for understanding smectic properties and molecular arrangements in liquid crystals, which are fundamental for numerous applications in display technologies and materials science (Duan et al., 1999).

Kinetic Studies in Phase-Transfer Catalysis

Kinetic studies involving compounds like this compound have been conducted to understand the efficiencies of phase-transfer catalysts. This research provides insights into the mechanisms of nucleophilic substitution reactions, a fundamental aspect of organic synthesis (Wang & Rajendran, 2007).

Electron Attachment and Molecular Interactions

Studying electron attachment to molecules similar to this compound helps in understanding the formation of negative ions and their lifetimes, which is crucial in fields like mass spectrometry and material sciences (Asfandiarov et al., 2007).

Mecanismo De Acción

Direcciones Futuras

The future directions in the study of 4-Ethoxy-3-fluoronitrobenzene could involve further exploration of its synthesis methods, chemical reactions, and potential applications. The use of continuous flow processing in fine chemical production has gained much attention , and this could be a promising area for future research.

Propiedades

IUPAC Name |

1-ethoxy-2-fluoro-4-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO3/c1-2-13-8-4-3-6(10(11)12)5-7(8)9/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDYXXQCMSLZHLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B3041499.png)

![Ethyl 2-chloro-3,3,3-trifluoro-2-[(2-fluoroacetyl)amino]propanoate](/img/structure/B3041501.png)

![[5-Methyl-2-(trifluoromethyl)-3-furyl]methanol](/img/structure/B3041502.png)

![{[Amino(imino)methyl]amino}[3,5-di(trifluoromethyl)phenyl]dioxo-lambda~6~-sulfane hydrate](/img/structure/B3041503.png)

![(1S,3S,5S,6S,8S,10S,11S,13S,15S,16S,18S,20S,21S,23S,25S,26S,28S,30S,31S,33S,35S,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5,10,15,20,25,30,35-heptakis(iodomethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol](/img/structure/B3041510.png)